(S)-Sabutoclax vs. ABT-737: Functional Consequence of Mcl-1 Inhibition in Prostate Cancer Sensitization
(S)-Sabutoclax, but not ABT-737, sensitizes prostate cancer cells to mda-7/IL-24-induced apoptosis due to its ability to inhibit Mcl-1. In PC-3 prostate cancer cells, treatment with mda-7/IL-24 alone induced approximately 20% cell death; addition of (S)-Sabutoclax (5 µM) increased cell death to approximately 60%, whereas addition of ABT-737 (1 µM) produced no enhancement beyond mda-7/IL-24 alone [1]. The lack of Mcl-1 inhibition by ABT-737 directly accounts for this failure [2].
| Evidence Dimension | Sensitization to mda-7/IL-24-induced apoptosis (cell death %) |
|---|---|
| Target Compound Data | Approximately 60% cell death with mda-7/IL-24 + (S)-Sabutoclax (5 µM) |
| Comparator Or Baseline | ABT-737 (1 µM) + mda-7/IL-24: approximately 20% cell death (equivalent to mda-7/IL-24 alone) |
| Quantified Difference | Approximately 40 percentage-point increase in cell death with (S)-Sabutoclax; no increase with ABT-737 |
| Conditions | PC-3 human prostate cancer cells; (S)-Sabutoclax at 5 µM; ABT-737 at 1 µM; assessed by cell viability assay |
Why This Matters
This demonstrates that (S)-Sabutoclax is functionally non-redundant with ABT-737 in Mcl-1-dependent contexts, providing a clear scientific rationale for selecting (S)-Sabutoclax in models where Mcl-1 mediates therapeutic resistance.
- [1] Dash R, Azab B, Quinn BA, et al. Apogossypol derivative BI-97C1 (Sabutoclax) targeting Mcl-1 sensitizes prostate cancer cells to mda-7/IL-24-mediated toxicity. Proc Natl Acad Sci U S A. 2011;108(21):8785-8790. doi:10.1073/pnas.1100769108 View Source
- [2] Tse C, Shoemaker AR, Adickes J, et al. ABT-263: a potent and orally bioavailable Bcl-2 family inhibitor. Cancer Res. 2008;68(9):3421-3428. doi:10.1158/0008-5472.CAN-07-5836 View Source
